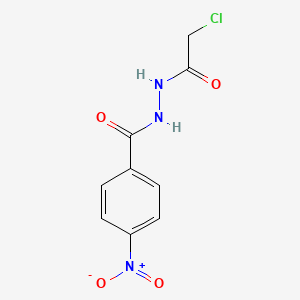

N'-(2-chloroacetyl)-4-nitrobenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-(2-chloroacetyl)-4-nitrobenzohydrazide is a compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as the presence of chloro and nitro groups on a benzene ring, which are common in the synthesis of various heterocyclic compounds and have applications in drug discovery and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, starting with commercially available building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid, which can be used to prepare substituted nitrogenous heterocycles . Another example is the reaction of 4-chlorophenacyl bromide with 3-nitrobenzoic acid to synthesize 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate . These methods often employ reagents such as potassium or sodium carbonate in a DMF medium at room temperature and can involve further functionalization, such as acetylation, to produce the desired compounds .

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectroscopic techniques like FT-IR, NMR, and single-crystal X-ray diffraction . For instance, the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was determined, and its vibrational wavenumbers were computed using computational methods such as HF and DFT . These studies provide detailed information on the geometrical parameters and the stability of the molecules.

Chemical Reactions Analysis

The chemical reactivity of related compounds is explored through their ability to form various heterocyclic scaffolds and molecular salts or cocrystals. For example, 2-Chloro-4-nitrobenzoic acid has been used to synthesize a series of molecular salts with pyridyl and benzoic acid derivatives, demonstrating the importance of halogen bonds in crystal stabilization . Similarly, the reactivity of 4-chloro-2-fluoro-5-nitrobenzoic acid in solid-phase synthesis shows its versatility in forming benzimidazoles, benzotriazoles, and other heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their thermal stability, hyperpolarizability, and electronic properties such as HOMO and LUMO energies. For instance, the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide exhibits a higher melting point than the pure components, indicating greater thermal stability . The electronic properties, such as the first hyperpolarizability and charge transfer within the molecules, are investigated using computational methods to understand their potential applications in materials science .

Aplicaciones Científicas De Investigación

Vanadium Complexes with Aroylhydrazone Ligands

A study by Liu, Sun, and Ma (2015) describes the synthesis of new vanadium complexes with aroylhydrazone Schiff base ligands, including N'-(2-hydroxynaphthyl)ethylidene-4-nitrobenzohydrazide. These complexes were characterized and tested for antibacterial activities against various strains like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus (Liu, Sun, & Ma, 2015).

Inhibition of DNA Binding of Nuclear Factor-κB

Morikawa et al. (2014) synthesized a compound by reacting formylmethylflavin and p-nitrobenzohydrazide, which resulted in a product that inhibited the DNA binding of nuclear factor-κB. This compound was characterized by various spectroscopic methods (Morikawa et al., 2014).

Synthesis and Evaluation of Oxadiazoles and Thiadiazoles

Mutchu et al. (2018) carried out the synthesis of 1,3,4-oxadiazoles and thiadiazoles by refluxing of N-(5-methyl-2-nitrobenzoyl)-2-substituted carbohydrazide. These compounds showed significant cytotoxic and antibacterial properties, making them of interest in medical and biochemical research (Mutchu et al., 2018).

Xanthine Oxidase Inhibitory Activities

Xue et al. (2022) synthesized a series of hydrazones, including N'-(2-hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide, and evaluated their xanthine oxidase inhibitory activities. The study provided insights into the potential therapeutic applications of these compounds (Xue, Li, Han, & Luo, 2022).

Spectrofluorimetry Techniques

Elbashir, Suliman, and Aboul‐Enein (2011) reviewed the use of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), a related compound, as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines using spectrofluorimetry techniques (Elbashir, Suliman, & Aboul‐Enein, 2011).

Vibrational Spectral and Docking Analysis

Robert et al. (2021) conducted a comprehensive vibrational spectral analysis of 4-nitrobenzohydrazide (4NBH), examining its structural behavior and potential for anti-tubercular activity against various bacterial pathogens (Robert, Usha, Amalanathan, Geetha, & Mary, 2021).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been studied for their potential as werner (wrn) helicase inhibitors . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

It’s known that compounds with an n-terminal 2-chloroacetyl group can undergo thioether macrocyclization with cysteine residues in peptides . This reaction leads to the formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides , which could potentially interact with the target proteins and modulate their activity.

Biochemical Pathways

If we consider its potential role as a wrn helicase inhibitor, it could impact the dna damage response (ddr) pathways, including base excision repair (ber), nucleotide excision repair (ner), and mismatch repair (mmr) . Inhibition of these pathways could lead to genomic instability and promote the rapid growth of tumor cells .

Result of Action

If it acts as a wrn helicase inhibitor, it could potentially inhibit the proliferation of cancer cells

Action Environment

It’s known that the acetylation of primary amines and amino acids can be efficiently carried out in an environmentally benign brine solution using acetyl chloride . This suggests that the compound’s action could potentially be influenced by the presence of certain ions or the pH of the environment.

Propiedades

IUPAC Name |

N'-(2-chloroacetyl)-4-nitrobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O4/c10-5-8(14)11-12-9(15)6-1-3-7(4-2-6)13(16)17/h1-4H,5H2,(H,11,14)(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXPKWWBXQQICE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)CCl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394909 |

Source

|

| Record name | N'-(Chloroacetyl)-4-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chloroacetyl)-4-nitrobenzohydrazide | |

CAS RN |

50677-28-6 |

Source

|

| Record name | N'-(Chloroacetyl)-4-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1273882.png)

![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)

![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)

![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)